molecular formula C6H10O B8075589 (2S)-2-(but-1-en-1-yl)oxirane

(2S)-2-(but-1-en-1-yl)oxirane

Cat. No.: B8075589
M. Wt: 98.14 g/mol
InChI Key: IZTBBIXVWBWSMW-YUDCMIJISA-N
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Description

(2S)-2-(but-1-en-1-yl)oxirane is a chiral epoxide characterized by a substituted oxirane ring with a butenyl group at the C2 position. Epoxides like this are critical intermediates in organic synthesis, pharmaceuticals, and polymer chemistry due to their strained three-membered ring, which undergoes regioselective and stereospecific ring-opening reactions .

Properties

IUPAC Name

(2S)-2-[(E)-but-1-enyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h3-4,6H,2,5H2,1H3/b4-3+/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTBBIXVWBWSMW-YUDCMIJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/[C@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(but-1-en-1-yl)oxirane can be achieved through several methods. One common approach involves the epoxidation of (2S)-2-(but-1-en-1-yl)alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane with high enantioselectivity.

Another method involves the use of asymmetric epoxidation catalysts, such as Jacobsen’s catalyst, which can facilitate the formation of the oxirane ring with high enantiomeric excess. The reaction conditions for this method usually include the use of a suitable solvent, such as dichloromethane, and a controlled temperature to ensure optimal yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of immobilized catalysts and automated systems can further improve the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(but-1-en-1-yl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products. Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted oxiranes or other derivatives. Common nucleophiles include amines, thiols, and halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as osmium tetroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of diols or other oxygenated products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted oxiranes or other derivatives.

Scientific Research Applications

(2S)-2-(but-1-en-1-yl)oxirane has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and stereochemistry make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving oxiranes. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other enzymes.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity can be exploited to design novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2S)-2-(but-1-en-1-yl)oxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes.

In biological systems, the compound can interact with enzymes such as epoxide hydrolases, leading to the formation of diols. The stereochemistry of the compound plays a crucial role in determining the specificity and efficiency of these enzymatic reactions.

Comparison with Similar Compounds

Structural Features

The substituent on the oxirane ring dictates electronic and steric properties, influencing reactivity and applications. Key analogs include:

Compound Name Substituent Key Features Reference
(2S)-2-(4-Fluorophenyl)oxirane 4-Fluorophenyl Electron-withdrawing group enhances electrophilicity; used in chiral synth.
(2S)-2-(3,4,5-trimethoxyphenyl)oxirane 3,4,5-Trimethoxyphenyl Electron-donating groups; potential bioactive applications (e.g., anticancer)
(S)-2-(Oleoyloxymethyl)oxirane Oleoyloxymethyl Long alkyl chain; used in lipid-based ionic liquids and surfactants
(2S)-2-[(Trityloxy)methyl]oxirane Trityl-protected hydroxymethyl Bulky trityl group aids regioselective synthesis of nucleoside analogs
2-(Chloromethyl)oxirane (Epichlorohydrin) Chloromethyl Industrial monomer for epoxy resins; high reactivity in polymerization

This may enhance reactivity in Diels-Alder reactions or copolymerization compared to aryl-substituted analogs.

Physical and Optical Properties

  • Optical Rotation : (S)-2-(Oleoyloxymethyl)oxirane exhibits [α]D²⁰ = +13.76 (CHCl₃), while its R-enantiomer shows [α]D²⁰ = -13.51 .
  • Thermal Stability : Optically active 1,2,4-triazolium ionic liquids derived from oxiranes are stable up to 300°C .

Inference for Target Compound : Expected to display moderate optical activity ([α]D ~ ±10–15°) based on similar alkenyl-substituted epoxides.

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